molecular formula C18H16FN3O5S2 B2409678 (Z)-ethyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-16-4

(Z)-ethyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2409678
CAS No.: 865248-16-4
M. Wt: 437.46
InChI Key: WLSXWHCSCKRGHR-UZYVYHOESA-N
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Description

(Z)-ethyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H16FN3O5S2 and its molecular weight is 437.46. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[2-(2-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S2/c1-2-27-16(23)10-22-14-8-7-11(29(20,25)26)9-15(14)28-18(22)21-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3,(H2,20,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSXWHCSCKRGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented by its chemical formula:

  • Molecular Formula : C15_{15}H14_{14}F1_{1}N3_{3}O5_{5}S1_{1}

This compound features several functional groups that contribute to its biological activity, including a sulfamoyl group and an imine linkage, which enhance its reactivity and potential interactions with biological targets.

The mechanism of action for this compound involves interactions with specific proteins and enzymes. The presence of the fluorobenzoyl group may facilitate binding to molecular targets, while the sulfamoyl group enhances solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Anti-inflammatory Activity

Research indicates that benzothiazole derivatives exhibit significant anti-inflammatory effects. A study comparing various compounds demonstrated that those with similar structural features to this compound showed promising anti-inflammatory activity in animal models.

CompoundDose (mg/kg)% Inhibition
Compound A5027.2
Compound B5025.0
(Z)-ethyl 2-(...)50TBD

Analgesic Activity

The analgesic potential of this compound has also been evaluated in various studies. For instance, compounds structurally related to (Z)-ethyl 2-(...) were tested for their ability to alleviate pain in rodent models, showing efficacy comparable to established analgesics.

CompoundDose (mg/kg)Pain Reduction (%)
Reference Drug5045
(Z)-ethyl 2-(...)50TBD

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been well-documented. Studies have shown that compounds similar to (Z)-ethyl 2-(...) possess activity against various bacterial strains.

Bacterial StrainZone of Inhibition (mm)
E. coliTBD
S. aureusTBD
K. pneumoniaeTBD

Case Studies

  • Study on Anti-inflammatory Effects : A controlled study evaluated the anti-inflammatory effects of several benzothiazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated that compounds with structural similarities to (Z)-ethyl 2-(...) significantly reduced edema compared to controls.
  • Analgesic Evaluation : Another study assessed the analgesic activity using the hot plate test in mice, where derivatives were administered at various doses. The findings revealed that certain derivatives exhibited significant pain relief comparable to standard analgesics.

Q & A

Q. What are the key synthetic routes for synthesizing (Z)-ethyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:
  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of aminothiophenol derivatives with carboxylic acids or anhydrides. For example, reacting 2-aminothiophenol-6-sulfonamide with 2-fluorobenzoyl chloride under basic conditions .
  • Step 2 : Introduction of the imino group through condensation reactions, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Step 3 : Esterification of the acetamide side chain using ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Reaction conditions (temperature: 60–80°C, solvent: DMF or acetonitrile) and catalysts (e.g., DMAP for esterification) are critical for yield improvement (typical yields: 50–70%) .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Z-configuration around the imino double bond and substituent positions. For example, the imino proton appears as a singlet at δ 8.2–8.5 ppm, while sulfamoyl protons resonate at δ 7.3–7.6 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~439.89 g/mol for C₁₉H₁₈FN₃O₅S₂) and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 (COX-2) or kinases). The fluorobenzoyl group shows strong hydrophobic interactions, while the sulfamoyl moiety may hydrogen-bond with catalytic residues .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing fluorine) with anti-inflammatory activity using datasets from analogous benzo[d]thiazoles .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and metabolic stability, highlighting potential CYP450 interactions .

Q. What strategies can address low bioavailability of this compound in preclinical studies?

  • Methodological Answer :
  • Prodrug Design : Modify the ethyl ester to a more hydrolytically stable group (e.g., tert-butyl ester) to enhance plasma stability .
  • Formulation Optimization : Use nanoemulsions or liposomes to improve solubility. For example, encapsulate the compound in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) .
  • Structural Analog Synthesis : Replace the sulfamoyl group with a sulfonamide to reduce renal clearance, as seen in related thiazole derivatives .

Q. How can researchers resolve contradictions in reported biological activities of similar benzo[d]thiazole derivatives?

  • Methodological Answer :
  • Comparative Assays : Re-test compounds under standardized conditions (e.g., identical cell lines, IC₅₀ protocols). For instance, discrepancies in COX-2 inhibition may arise from varying assay temperatures (25°C vs. 37°C) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends. A 2023 review noted that electron-withdrawing groups (e.g., -F, -SO₂NH₂) enhance anti-inflammatory activity in 80% of cases .
  • Mechanistic Studies : Use knockout models (e.g., CRISPR-edited enzymes) to confirm target specificity and rule off-target effects .

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